(4Z)-10-bromo-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazoloimidazopyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and continuous monitoring of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
(2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties make it a candidate for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of (2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-4-chloro-5-phenylcyclopent-4-ene-1,3-dione
- (2Z,E)-[2-aryl(hetaryl)methylidene]-4-chloro-5-phenyl(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione
Uniqueness
What sets (2Z)-7-bromo-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one apart from similar compounds is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C19H8BrClN4O4S |
---|---|
Molecular Weight |
503.7g/mol |
IUPAC Name |
(4Z)-10-bromo-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C19H8BrClN4O4S/c20-10-6-13-17(22-8-10)24-18(26)16(30-19(24)23-13)7-11-2-4-15(29-11)9-1-3-12(21)14(5-9)25(27)28/h1-8H/b16-7- |
InChI Key |
YWKVKQOOUCFVKC-APSNUPSMSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)[N+](=O)[O-])Cl |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.